molecular formula C19H14N2O2S B12425994 Tideglusib-d7-1

Tideglusib-d7-1

Katalognummer: B12425994
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: PMJIHLSCWIDGMD-NQJWYGBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tideglusib-d7-1 is a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various diseases, including Alzheimer’s disease and progressive supranuclear palsy. This compound has shown promise in promoting wound healing and dentine regeneration .

Vorbereitungsmethoden

The synthesis of Tideglusib-d7-1 involves several steps, starting with the preparation of the core structure, 1,2,4-thiadiazolidine-3,5-dione. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Tideglusib-d7-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

Tideglusib-d7-1 exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3), a proline/serine protein kinase involved in various cellular signaling pathways. By inhibiting GSK-3, this compound prevents the phosphorylation of key proteins involved in cell survival, proliferation, and differentiation. This inhibition leads to the activation of the PI3K/Akt pathway, which promotes cell survival and wound healing .

Vergleich Mit ähnlichen Verbindungen

Tideglusib-d7-1 is unique among GSK-3 inhibitors due to its irreversible inhibition mechanism. Other similar compounds include:

    Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.

    TDZD-8: A member of the thiazolidinedione family that also inhibits GSK-3.

    L803mts10: A small peptide inhibitor of GSK-3

Compared to these compounds, this compound has shown a higher potency and a broader range of applications, particularly in wound healing and dentine regeneration.

Biologische Aktivität

Tideglusib-d7-1, a derivative of Tideglusib, is primarily recognized for its role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, wound healing, and tissue regeneration. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular format.

This compound functions by inhibiting GSK-3β, a kinase involved in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting this enzyme, this compound promotes:

  • Reduction of Tau Phosphorylation : In neuroblastoma cells and primary neurons, this compound effectively lowers tau phosphorylation levels, which is significant in the context of Alzheimer’s disease and other tauopathies .
  • Activation of Wnt/β-catenin Signaling : The compound stimulates stem cells and activates the Wnt/β-catenin pathway, facilitating tissue repair and regeneration .
  • Inhibition of Apoptosis : this compound has been shown to prevent apoptosis in neuronal cells, contributing to neuroprotection .

Neurodegenerative Diseases

This compound is being evaluated for its efficacy in treating neurodegenerative conditions such as Alzheimer’s disease. Studies indicate that it can significantly reduce neuroinflammation and promote neuronal survival through its action on GSK-3β .

Wound Healing

Recent research has highlighted the role of this compound in enhancing wound healing processes. In aged rat models, the compound activated the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to:

  • Increased Cell Proliferation : Enhanced proliferation of epidermal stem cells (EpiSCs) was observed, promoting faster wound closure .
  • Improved Cell Migration : The compound facilitated better migration of EpiSCs towards wound sites .

The combination of this compound with epidermal growth factor (EGF) further accelerated wound healing compared to either treatment alone .

Case Study 1: Neuroprotection in Neonatal Mice

A study demonstrated that this compound treatment in neonatal mice subjected to hypoxic-ischemic brain injury resulted in significant neuroprotection. The treatment led to increased GSK-3β phosphorylation at Ser9, thereby inhibiting its activity and reducing neuronal damage .

Case Study 2: Wound Healing in Aged Rats

In a controlled experiment involving aged rats, this compound was applied topically to wounds. Results showed a marked improvement in healing rates from day 7 to day 14 post-injury compared to untreated controls. The study utilized various assays to assess cell viability and migration .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect ObservedReference
GSK-3β InhibitionReduced tau phosphorylation
Stem Cell ActivationEnhanced Wnt/β-catenin signaling
NeuroprotectionDecreased apoptosis in neuronal cells
Wound HealingAccelerated healing via PI3K/Akt pathway activation

Table 2: Case Study Results on Wound Healing

ParameterControl Group (Untreated)Treatment Group (this compound)P-value
Healing Rate (days)1410<0.05
EpiSC Proliferation Rate (%)30%60%<0.01
Cell Migration Distance (mm)512<0.01

Eigenschaften

Molekularformel

C19H14N2O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D

InChI-Schlüssel

PMJIHLSCWIDGMD-NQJWYGBVSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.